![molecular formula C15H25Cl2N3O2 B1521066 Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride CAS No. 1224698-21-8](/img/structure/B1521066.png)
Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride
Overview
Description
“Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride” is a chemical compound with the molecular formula C15H25Cl2N3O2 .
Synthesis Analysis
The synthesis of this compound or its analogs has been reported in the literature . Starting from a screening hit, a set of analogs was synthesized based on a 4-(2-aminoethyl)piperidine core .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25N3O2.2ClH/c17-9-4-10-18-15-7-11-19 (12-8-15)16 (20)21-13-14-5-2-1-3-6-14;;/h1-3,5-6,15,18H,4,7-13,17H2;2*1H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that it has been used in the synthesis of analogs for research purposes .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point between 208 - 210 degrees Celsius . The molecular weight is 350.28 .Scientific Research Applications
Monoamine Releasing Agent
This compound has been used as a monoamine releasing agent in scientific studies, particularly focusing on its selectivity for releasing dopamine versus serotonin, which is crucial for understanding neurotransmitter pathways in the brain .
Synthesis of Selective Inhibitors
It serves as a reactant for the synthesis of highly selective inhibitors of p38α mitogen-activated protein kinase, which is significant in the study of inflammatory responses and diseases .
Antiplasmodial Compounds
The compound is also used in the synthesis of antiplasmodial compounds, contributing to malaria research by targeting the parasites responsible for the disease .
Cholinesterase and Aβ-Aggregation Inhibitors
Another application is in the development of dual activity cholinesterase and Aβ-aggregation inhibitors, which are potential treatments for neurodegenerative diseases like Alzheimer’s .
Muscarinic Acetylcholine Receptor Antagonists
It has been utilized in creating muscarinic acetylcholine receptor antagonists, aiding research into various neurological functions and disorders .
Analytical Chemistry
In analytical chemistry, this compound may be used in chromatography and mass spectrometry to help identify and quantify other chemicals .
Safety and Hazards
The compound has been classified with the hazard codes H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Mechanism of Action
Target of action
Compounds with similar structures have been found to interact with various targets, such as p38a mitogen-activated protein kinase . The role of these targets can vary widely, from regulating cellular processes to modulating immune responses.
Biochemical pathways
Depending on the specific target, the compound could affect various biochemical pathways. For example, if the target is a kinase like p38a, the compound could impact pathways related to cell growth and inflammation .
properties
IUPAC Name |
benzyl 4-(2-aminoethylamino)piperidine-1-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.2ClH/c16-8-9-17-14-6-10-18(11-7-14)15(19)20-12-13-4-2-1-3-5-13;;/h1-5,14,17H,6-12,16H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIDEGGZJNWXJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCN)C(=O)OCC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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